

An In-depth Technical Guide to **cis-1,2-Bis(diphenylphosphino)ethylene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>cis-1,2-Bis(diphenylphosphino)ethylene</i>
Cat. No.:	B1586061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv or (Z)-dppe, is an organophosphorus compound with the chemical formula $C_{26}H_{22}P_2$. It is a well-established bidentate phosphine ligand in the field of coordination chemistry. Its unique stereochemistry and electronic properties make it a valuable component in the synthesis of various transition metal complexes, which in turn are utilized in a wide range of catalytic processes. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of **cis-1,2-Bis(diphenylphosphino)ethylene**, tailored for professionals in research and development.

Physical and Chemical Properties

cis-1,2-Bis(diphenylphosphino)ethylene is a white crystalline solid under standard conditions. It is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation. The compound is generally insoluble in water but exhibits solubility in various organic solvents.

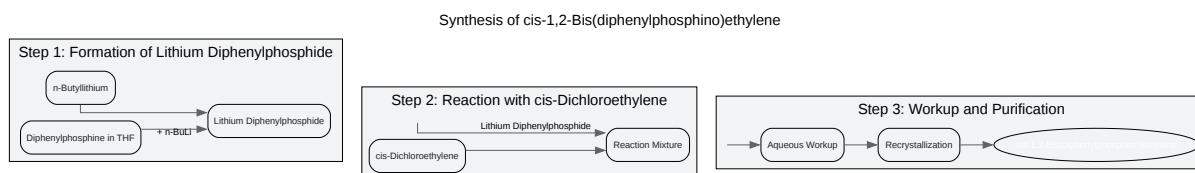
Table of Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₂₂ P ₂	[1]
Molecular Weight	396.40 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	122-124 °C	[1][2]
Solubility	Insoluble in water. Soluble in many organic solvents.	[3]
³¹ P NMR Chemical Shift	Varies depending on coordination	[4][5]

Synthesis of **cis-1,2-Bis(diphenylphosphino)ethylene**

The synthesis of **cis-1,2-Bis(diphenylphosphino)ethylene** is typically achieved through the reaction of a diphenylphosphide salt with a *cis*-dihaloethene. The most common method involves the use of lithium diphenylphosphide and *cis*-dichloroethylene.[6]

Experimental Protocol


Materials:

- Diphenylphosphine
- n-Butyllithium (n-BuLi) in hexane
- *cis*-Dichloroethylene
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

- Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared. The solution is cooled to 0 °C in an ice bath. An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, during which time a color change is typically observed, indicating the formation of lithium diphenylphosphide.
- Reaction with cis-Dichloroethylene: The freshly prepared solution of lithium diphenylphosphide is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A solution of cis-dichloroethylene in anhydrous THF is then added dropwise to the stirred phosphide solution.
- Workup and Isolation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the careful addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield pure **cis-1,2-Bis(diphenylphosphino)ethylene** as a white solid.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **cis-1,2-Bis(diphenylphosphino)ethylene**.

Spectroscopic Data

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of free **cis-1,2-Bis(diphenylphosphino)ethylene** in solution typically shows a single resonance. The chemical shift is sensitive to the solvent and the presence of any coordinating species. Upon coordination to a metal center, the chemical shift of the phosphorus atoms can change significantly, providing valuable information about the electronic environment and the coordination mode of the ligand. For instance, in certain platinum complexes, the coordinated ligand exhibits chemical shifts in the range of $\delta = 43\text{-}45\text{ ppm}$.^[4]

FT-IR Spectroscopy

The FT-IR spectrum of **cis-1,2-Bis(diphenylphosphino)ethylene** displays characteristic absorption bands corresponding to its molecular vibrations. Key peaks include those for the P-Ph bonds, C-H stretching and bending of the phenyl groups, and the C=C stretching of the ethylene backbone. The region around 3050 cm^{-1} is characteristic of aromatic C-H stretching, while strong absorptions in the $1400\text{-}1500\text{ cm}^{-1}$ range are attributed to the aromatic ring vibrations. The P-C stretching vibrations are also observable.

Applications in Coordination Chemistry and Catalysis

cis-1,2-Bis(diphenylphosphino)ethylene is a versatile ligand for a variety of transition metals, including nickel, palladium, platinum, copper, and gold.^{[3][5]} The resulting metal complexes have found applications in numerous catalytic reactions, such as:

- Cross-Coupling Reactions: As a ligand, it is suitable for various cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings, which are fundamental transformations in modern organic synthesis.^[2]

- Catalysis of C-H Activation: Copper(I) complexes of **cis-1,2-bis(diphenylphosphino)ethylene** have been shown to be efficient catalysts for the C-H activation and carboxylation of terminal alkynes.[3]

Safety and Handling

cis-1,2-Bis(diphenylphosphino)ethylene is an air-sensitive compound and should be handled under an inert atmosphere. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

cis-1,2-Bis(diphenylphosphino)ethylene is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its well-defined structure and versatile coordination properties have enabled the development of a wide array of metal complexes with significant catalytic activities. This guide has provided an overview of its fundamental physical properties, a detailed synthetic protocol, and a summary of its key applications, offering a valuable resource for researchers and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cis-1,2-Bis(diphenylphosphino)ethylene | Cis-1,2-Bis(diphenylphosphino)ethene | C26H22P2 - Ereztech [ereztech.com]
- 2. cis-1,2-ビス(ジフェニルホスフィノ)エチレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cis-1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C–H activation and carboxylation of terminal alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Solved Compare the ^{31}P NMR chemical shifts of | Chegg.com [chegg.com]
- 6. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586061#physical-properties-of-cis-1-2-bis-diphenylphosphino-ethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com